molecular formula C20H22ClNO4 B13387049 3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid

3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid

Cat. No.: B13387049
M. Wt: 375.8 g/mol
InChI Key: PWYAUIUPDMSWJH-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and phenyl groups, followed by their coupling to form the core structure. Subsequent steps involve the introduction of the ethoxy and oxopropan-2-yl groups through esterification and amidation reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like chlorine, nitric acid, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Shares the chlorophenyl group but lacks the additional phenyl and ethoxy-oxopropan-2-yl groups.

    4-(3-Chlorophenyl)benzoic acid: Contains the chlorophenyl and phenyl groups but differs in the position and type of functional groups.

Uniqueness

3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid

InChI

InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)

InChI Key

PWYAUIUPDMSWJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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